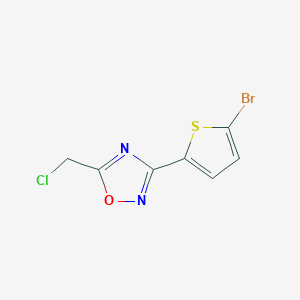

3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole

描述

Molecular Formula and Weight

The compound 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole has a molecular formula of C₇H₄BrClN₂OS , as confirmed by multiple analytical sources. Its molecular weight is 279.54 g/mol , calculated from the atomic masses of its constituent elements. The precise isotopic composition yields a monoisotopic mass of 277.8916 Da , reflecting the dominance of the bromine-79 and chlorine-35 isotopes.

Table 1: Molecular composition

| Element | Quantity |

|---|---|

| Carbon | 7 |

| Hydrogen | 4 |

| Bromine | 1 |

| Chlorine | 1 |

| Nitrogen | 2 |

| Oxygen | 1 |

| Sulfur | 1 |

Structural Features

The compound’s structure comprises three distinct moieties:

- A 1,2,4-oxadiazole ring , a five-membered heterocycle with two nitrogen atoms and one oxygen atom.

- A 5-bromothiophene group attached at the 3-position of the oxadiazole ring, contributing aromaticity and electrophilic reactivity.

- A chloromethyl substituent at the 5-position of the oxadiazole, introducing steric bulk and polarizability.

The SMILES notation (ClCc1onc(n1)c1ccc(s1)Br) and InChI key (IBDIFOBWJRFXFU-UHFFFAOYSA-N) encode connectivity and stereochemical data. X-ray crystallography of analogous oxadiazole derivatives reveals planarity in the oxadiazole-thiophene system, with dihedral angles below 15° between rings. The bromine atom at the 5-position of the thiophene ring and the chloromethyl group at the oxadiazole’s 5-position create a dipole moment, enhancing intermolecular interactions.

Physicochemical Properties

Lipophilicity and Solubility

The XLogP3 value of 3 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Experimental data for analogous oxadiazoles suggest solubility in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mM, driven by the chloromethyl group’s polarity.

属性

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2OS/c8-5-2-1-4(13-5)7-10-6(3-9)12-11-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIFOBWJRFXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306605-39-9 | |

| Record name | 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling reactions: The bromine atom on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at moderate temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Coupling reactions: Formation of biaryl or aryl-alkene derivatives.

科学研究应用

Agricultural Applications

Nematicidal Activity

Recent studies have highlighted the effectiveness of oxadiazole derivatives in agricultural pest management. For instance, compounds similar to 3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole have shown significant nematicidal activity against plant-parasitic nematodes. The introduction of halogenated groups at the 5-position of the oxadiazole ring has been correlated with enhanced nematicidal efficacy. In vitro bioassays indicated that certain derivatives exhibited superior activity compared to standard nematicides like avermectin and fosthiazate .

Herbicidal Properties

Oxadiazoles are also being explored for their herbicidal properties. The structural modifications involving halogen atoms have been shown to improve the herbicidal activity against various weed species. This is particularly relevant for developing new herbicides that are both effective and environmentally friendly .

Pharmaceutical Applications

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated promising antimicrobial properties. For example, derivatives have been synthesized and tested against a range of bacteria and fungi. Notably, some oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin, indicating their potential as new antimicrobial agents .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively studied. Several compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives showed significant activity in inhibiting cancer cell proliferation in vitro, with some being selected for further testing by the National Cancer Institute due to their promising results . The mechanism of action often involves the induction of apoptosis in cancer cells, making them potential candidates for further development as anticancer drugs.

Material Science Applications

Organic Electronics

The unique electronic properties of compounds like 3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene units enhances charge transport properties, which is crucial for device performance .

Summary Table of Applications

作用机制

The mechanism of action of 3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chloromethyl groups allows for specific interactions with molecular targets, potentially leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Aromatic Ring Substitutions

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole Features a vinyl bridge between the oxadiazole and bromothiophene, enhancing conjugation.

Alkyl vs. Halogenated Substituents

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole Substitutes bromothiophene with a 2-fluorophenyl group.

Physicochemical Properties

- Chloromethyl vs. Methyl : Chloromethyl derivatives generally exhibit higher reactivity but lower thermal stability compared to methyl analogues.

生物活性

3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of thiophene derivatives with chloromethyl oxadiazoles. The synthesis can be optimized for yield and purity through various methods, including microwave-assisted synthesis and solvent-free conditions.

Antiproliferative Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of oxadiazole compounds was evaluated for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that several derivatives, including those with similar structures to 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole, showed promising cytotoxic effects and inhibited topoisomerase I activity, suggesting their potential as anti-cancer agents .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. For example, some compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Study 1: Analgesic Activity

A study investigating the analgesic properties of oxadiazole derivatives found that certain compounds exhibited significant pain-relieving effects in animal models. The analgesic activity was assessed using the writhing test and hot plate test, revealing that some derivatives had effects comparable to standard analgesics .

Case Study 2: Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of new compounds. In one study, the acute toxicity of various oxadiazole derivatives was assessed in mice. The results indicated low toxicity levels and no significant adverse effects on vital organs, supporting the potential for therapeutic use .

The biological activities of 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole can be attributed to its ability to interact with specific molecular targets:

- Topoisomerase Inhibition : Some oxadiazoles inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.

- COX Enzyme Inhibition : By inhibiting COX enzymes, these compounds can reduce inflammation and pain.

Data Summary

常见问题

Basic: What synthetic methodologies are commonly used to prepare 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves:

Intermediate Preparation : Starting with 5-bromobenzofuran-2-carboxylic acid, convert it to a carbonitrile intermediate using NaN₃, TEA, and Xtalfluor-E in dry DCM at 0°C .

Carboxamidine Formation : React the carbonitrile with hydroxylamine hydrochloride in aqueous ethanol under reflux to form 5-bromo-N'-hydroxybenzofuran-2-carboxamidine .

Oxadiazole Formation : Treat the carboxamidine with chloroacetyl chloride in dichloromethane using TEA and HBTU as catalysts, yielding the target compound .

Key Considerations :

- Purification via flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) ensures high purity (>95%) .

- Yield optimization requires precise control of reaction temperature and stoichiometry.

Advanced: How can structural modifications at the chloromethyl position enhance bioactivity?

Answer:

The chloromethyl group serves as a reactive site for derivatization. Methodological strategies include:

- Nucleophilic Substitution : Replace the chlorine atom with amines, thiols, or alkoxy groups to modulate pharmacokinetic properties .

- Cross-Coupling Reactions : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, potentially improving target binding .

Example :

| Derivative | Activity Enhancement | Reference |

|---|---|---|

| 5-(Bromomethyl)-analogue | Increased electrophilicity for covalent target binding | |

| 5-(Aminomethyl)-analogue | Improved solubility and CNS penetration |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, the chloromethyl group shows a triplet at δ 4.5–4.7 ppm (¹H NMR) .

- HRMS : Validates molecular weight (Exact mass: ~291.91 g/mol for C₈H₅BrClN₂OS) .

- FTIR : Peaks at 1650–1700 cm⁻¹ confirm the oxadiazole ring .

Advanced: How can structural ambiguities (e.g., regiochemistry) be resolved?

Answer:

- X-ray Crystallography : Provides definitive proof of regiochemistry, as demonstrated for structurally related oxadiazoles (e.g., 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole derivatives) .

- NOESY Experiments : Detect spatial proximity between the bromothiophene and chloromethyl groups to confirm substitution patterns .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard Mitigation : The chloromethyl group is a potential alkylating agent. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Advanced: What mechanistic insights exist for its biological activity?

Answer:

- Target Identification : Photoaffinity labeling (e.g., using a biotinylated probe) identified TIP47, an IGF-II receptor binding protein, as a target for structurally related oxadiazoles .

- Apoptosis Induction : Flow cytometry assays (e.g., cell cycle arrest in G₁ phase) and caspase-3 activation are used to confirm pro-apoptotic effects .

Data Example :

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| MX-1 | 9.1 ± 1.3 | MAO-B inhibition | |

| T47D | 2.4 | G₁ phase arrest |

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives over 24–48 hours .

- Light Sensitivity : UV-Vis spectroscopy tracks decomposition under UV light (λ = 254 nm) .

Advanced: How can contradictory SAR data across studies be reconciled?

Answer:

- Meta-Analysis : Compare substituent effects from independent studies. For example:

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile divergent IC₅₀ values .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Antiproliferative Assays : MTT/WST-1 assays on cancer cell lines (e.g., breast cancer T47D, colorectal HCT116) .

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens .

Advanced: What strategies optimize in vivo pharmacokinetics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。